Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using a diazo compound and a suitable catalyst.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-[(3-METHYLBENZOYL)AMINO]-3-THIOPHENE CARBOXYLATE
- **ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-{[(4-CHLOROPHENYL)CARBONYL]AMINO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both a cyclopropane ring and a thiophene ring in its structure. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21ClN2O4S |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-27-20(26)15-11(3)16(28-19(15)23-17(24)12-8-9-12)18(25)22-14-7-5-6-13(21)10(14)2/h5-7,12H,4,8-9H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
GVKJYZSMHGFLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3CC3 |
Origin of Product |
United States |
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